molecular formula C9H17NO2 B2484685 3,10-Dioxa-7-azaspiro[5.6]dodecane CAS No. 2260936-88-5

3,10-Dioxa-7-azaspiro[5.6]dodecane

Cat. No.: B2484685
CAS No.: 2260936-88-5
M. Wt: 171.24
InChI Key: ASWOTAGCRDJKOF-UHFFFAOYSA-N
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Description

3,10-Dioxa-7-azaspiro[5.6]dodecane is a heterocyclic organic compound characterized by its unique spirocyclic structure.

Properties

IUPAC Name

3,10-dioxa-7-azaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-5-11-6-2-9(1)3-7-12-8-4-10-9/h10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWOTAGCRDJKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CCOCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10-Dioxa-7-azaspiro[5.6]dodecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol and amine in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3,10-Dioxa-7-azaspiro[5.6]dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

3,10-Dioxa-7-azaspiro[5.6]dodecane serves as a valuable building block in organic synthesis. Its structural characteristics allow for the development of more complex molecules through various chemical reactions, including:

  • Oxidation : The compound can be oxidized to yield oxides.
  • Reduction : Reduction reactions can produce derivatives with altered properties.
  • Substitution : It participates in substitution reactions where functional groups are exchanged.

Biology

In biological research, this compound is explored for its interactions with cellular components. Its ability to bind to specific enzymes or receptors suggests potential roles in:

  • Enzyme Inhibition : It may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : The compound can influence signal transduction pathways by interacting with receptors.

Medicine

The therapeutic potential of this compound is under investigation for various medical applications:

  • Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : Research has suggested its potential in neurodegenerative disease models, where it may enhance neuronal survival.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities associated with this compound:

  • Antitumor Activity : A study evaluated the cytotoxicity of this compound against various cancer cell lines, demonstrating moderate to potent activity against human lung cancer (A549) and breast cancer (MDA-MB-231) cell lines.
  • Neuroprotective Properties : Investigations into its effects on neuronal cells have shown promise in enhancing cell survival and function through modulation of key signaling pathways.

Mechanism of Action

The mechanism of action of 3,10-Dioxa-7-azaspiro[5.6]dodecane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,10-Dioxa-7-azaspiro[5.6]dodecane stands out due to its specific spirocyclic arrangement, which imparts unique chemical and biological properties.

Biological Activity

3,10-Dioxa-7-azaspiro[5.6]dodecane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique spirocyclic structure consisting of both nitrogen and oxygen atoms, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions that create the spirocyclic framework while ensuring the integrity of the functional groups.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of antimicrobial and anti-inflammatory effects. Its structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that compounds with similar azaspiro structures demonstrate significant antimicrobial properties. For instance, azaspiroketal derivatives have shown low minimum inhibitory concentrations (MICs) against mycobacteria, suggesting that this compound may also possess similar efficacy against bacterial pathogens.

CompoundMIC (μM)Target Organism
This compoundTBDTBD
Azaspiroketal Analog<5Mycobacterium bovis BCG
BTZ0432Mycobacterium tuberculosis

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific enzymes or receptors associated with microbial cell wall synthesis or inflammatory pathways.

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Membrane Disruption: Some azaspiro compounds exhibit membrane-disruptive properties that can lead to bacterial cell death without significant cytotoxicity to mammalian cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Azaspiroketals : A study demonstrated that azaspiroketals displayed low spontaneous resistance mutation frequencies in mycobacterial strains, indicating their potential as effective antimycobacterial agents .
  • Structure-Activity Relationship (SAR) : Research exploring SAR has revealed that modifications to the spirocyclic structure can enhance antimicrobial potency while maintaining selectivity against mammalian cells .
  • Anti-inflammatory Properties : Some azaspirocyclic compounds have been reported to exhibit anti-inflammatory effects by modulating signaling pathways associated with inflammation .

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